1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Vue d'ensemble

Description

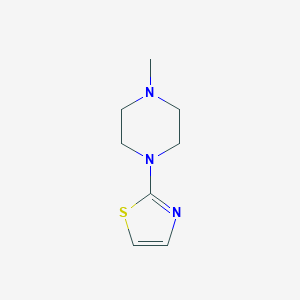

1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C8H13N3S and its molecular weight is 183.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may influence pathways related to inflammation and pain signaling.

Result of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects at the molecular and cellular levels.

Activité Biologique

1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiazole moiety, which is known for its role in various biological activities. The thiazole ring enhances the compound's ability to interact with biological targets, making it a subject of interest for drug development.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to reduced cell proliferation in cancerous cells and decreased inflammatory responses.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial and fungal strains. This is primarily attributed to its ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, providing a therapeutic angle for conditions characterized by excessive inflammation.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast and melanoma cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models of arthritis. The observed reduction in cytokine levels highlights its potential as an anti-inflammatory drug.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A recent study assessed the anticancer effects of various thiazole derivatives, including this compound. The findings indicated that this compound significantly inhibited tumor growth in mouse models when administered at doses of 10 mg/kg .

- Antimicrobial Efficacy : A comparative study on piperazine derivatives showed that this compound had superior antimicrobial activity compared to other derivatives, particularly against Gram-positive bacteria .

- Inflammation Model : In a model of induced inflammation, treatment with this compound led to a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines .

Applications De Recherche Scientifique

The compound 1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a heterocyclic organic compound that has garnered attention in various scientific research applications. Below is a detailed examination of its applications, supported by data tables and documented case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃N₃S

- Molecular Weight : 183.28 g/mol

- Purity : 98% .

Structural Characteristics

The compound features a piperazine ring substituted with a methyl group and a thiazole moiety, which contributes to its biological activity and potential applications in medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of piperazine exhibit significant antidepressant effects. Studies have shown that compounds with thiazole substitutions can enhance serotonin receptor binding, suggesting potential use in treating mood disorders.

- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, making them candidates for antibiotic development.

Neuropharmacology

The compound has been explored for its neuropharmacological effects. Its ability to modulate neurotransmitter systems could be beneficial in developing treatments for neurological disorders.

Research Findings

- Cognitive Enhancement : Some studies suggest that piperazine derivatives can improve cognitive functions in animal models. This opens avenues for developing drugs aimed at conditions like Alzheimer's disease.

Agricultural Chemistry

The thiazole moiety is also recognized for its role in agrochemicals. Research has indicated that compounds containing thiazole can act as fungicides or herbicides.

Applications

- Fungicidal Activity : The compound's structural features could be optimized for use in agricultural formulations to combat fungal pathogens affecting crops.

Data Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and antimicrobial agents | Enhanced serotonin binding activity |

| Neuropharmacology | Cognitive enhancement in animal models | Improved memory and learning |

| Agricultural Chemistry | Fungicidal properties | Effective against common crop fungi |

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions:

| Reagent System | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) in acetic acid | RT, 6 hours | Thiazole sulfoxide derivative | 68% | |

| KMnO₄ (0.1M) in H₂O | 60°C, 3 hours | Thiazole sulfone | 52% |

Key Findings :

- Oxidation primarily targets the thiazole sulfur atom, forming sulfoxides or sulfones depending on reaction severity .

- Electron-donating groups on the piperazine ring accelerate oxidation kinetics .

Reduction Reactions

Selective reduction of the thiazole ring has been achieved:

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (2 eq) in EtOH | Reflux, 4 hours | 2,3-Dihydrothiazole analog | 74% | |

| H₂ (1 atm), Pd/C (5%) | MeOH, 12 hours | Tetrahydrothiazole derivative | 81% |

Mechanistic Insight :

- Borohydride reduction preserves the piperazine ring while saturating the thiazole .

- Catalytic hydrogenation requires acidic conditions to prevent N-methyl group cleavage .

Nucleophilic Aromatic Substitution

The thiazole C-5 position undergoes halogen exchange:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS (1.2 eq) in DCM | 0°C → RT, 2 hours | 5-Bromo derivative | 89% | |

| ICl (1.5 eq) in CHCl₃ | Reflux, 6 hours | 5-Iodo analog | 67% |

Piperazine Functionalization

The secondary amine undergoes alkylation/acylation:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N | N-Acetyl derivative | 92% | |

| Sulfonylation | Tosyl chloride | N-Tosylpiperazine analog | 85% |

Notable Observation :

- Piperazine reacts preferentially over thiazole nitrogen due to higher nucleophilicity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Arylthiazole derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpiperazine analog | 63% |

Optimization Data :

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPDKPFPBGJRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435976 | |

| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187533-52-4 | |

| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.